molecular formula C5H12ClNO3 B6176156 (2R,3S)-2-amino-3-methoxybutanoic acid hydrochloride CAS No. 2679950-70-8

(2R,3S)-2-amino-3-methoxybutanoic acid hydrochloride

Cat. No.: B6176156
CAS No.: 2679950-70-8
M. Wt: 169.6
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Description

(2R,3S)-2-amino-3-methoxybutanoic acid hydrochloride is a chiral amino acid derivative. It is known for its unique stereochemistry and potential applications in various fields, including medicinal chemistry and organic synthesis. The compound is characterized by the presence of an amino group, a methoxy group, and a hydrochloride salt, which enhances its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-2-amino-3-methoxybutanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a protected amino acid or a corresponding ester.

    Methoxylation: Introduction of the methoxy group is achieved through a nucleophilic substitution reaction, where a methoxide ion replaces a leaving group on the precursor molecule.

    Amination: The amino group is introduced via reductive amination or through the use of a suitable amine donor.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

    Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.

    Purification Techniques: Such as crystallization, recrystallization, and chromatography to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-2-amino-3-methoxybutanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Such as halides or thiols for substitution reactions.

Major Products

    Oxidation Products: Aldehydes or carboxylic acids.

    Reduction Products: Primary amines.

    Substitution Products: Compounds with various functional groups replacing the methoxy group.

Scientific Research Applications

(2R,3S)-2-amino-3-methoxybutanoic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R,3S)-2-amino-3-methoxybutanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. The methoxy and amino groups facilitate interactions with active sites, influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S)-2-amino-3-hydroxybutanoic acid hydrochloride: Similar structure but with a hydroxy group instead of a methoxy group.

    (2R,3S)-2-amino-3-ethoxybutanoic acid hydrochloride: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

(2R,3S)-2-amino-3-methoxybutanoic acid hydrochloride is unique due to its specific stereochemistry and the presence of a methoxy group, which imparts distinct chemical and biological properties compared to its analogs. The methoxy group enhances its solubility and reactivity, making it a valuable compound in various applications.

Properties

CAS No.

2679950-70-8

Molecular Formula

C5H12ClNO3

Molecular Weight

169.6

Purity

95

Origin of Product

United States

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